(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid
Brand Name: Vulcanchem
CAS No.: 1133875-59-8
VCID: VC5081459
InChI: InChI=1S/C38H50N2O11/c1-35(2,3)50-34(44)40(22-38-31(49-37(6,7)51-38)30-29(21-46-38)47-36(4,5)48-30)19-13-12-18-28(32(41)42)39-33(43)45-20-27-25-16-10-8-14-23(25)24-15-9-11-17-26(24)27/h8-11,14-17,27-31H,12-13,18-22H2,1-7H3,(H,39,43)(H,41,42)/t28-,29+,30+,31-,38-/m0/s1
SMILES: CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CN(CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C
Molecular Formula: C38H50N2O11
Molecular Weight: 710.821

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid

CAS No.: 1133875-59-8

Cat. No.: VC5081459

Molecular Formula: C38H50N2O11

Molecular Weight: 710.821

* For research use only. Not for human or veterinary use.

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid - 1133875-59-8

Specification

CAS No. 1133875-59-8
Molecular Formula C38H50N2O11
Molecular Weight 710.821
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid
Standard InChI InChI=1S/C38H50N2O11/c1-35(2,3)50-34(44)40(22-38-31(49-37(6,7)51-38)30-29(21-46-38)47-36(4,5)48-30)19-13-12-18-28(32(41)42)39-33(43)45-20-27-25-16-10-8-14-23(25)24-15-9-11-17-26(24)27/h8-11,14-17,27-31H,12-13,18-22H2,1-7H3,(H,39,43)(H,41,42)/t28-,29+,30+,31-,38-/m0/s1
Standard InChI Key LJIRKXGMKUBPEY-NTIHKWEZSA-N
SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CN(CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Functional Complexity

Stereochemical Architecture

The compound’s backbone consists of a hexanoic acid framework with two amine-protecting groups:

  • Fmoc Group: Positioned at the N-terminus (2S-configuration), this base-labile group enables selective deprotection under mild basic conditions (e.g., piperidine) .

  • Boc Group: Located on the side chain, this acid-labile protector ensures compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) .

The tricyclic polyether segment, (1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl, introduces a rigid, ketal-protected scaffold resembling topiramate derivatives. This moiety enhances metabolic stability and facilitates interactions with biological targets such as carbonic anhydrases or ion channels .

Key Structural Features

PropertyDescription
Molecular FormulaC₃₈H₅₃N₃O₁₁ (estimated from substructures)
Protecting GroupsFmoc (base-labile), Boc (acid-labile), tricyclic ketal (acid/base-stable)
StereocentersFour in tricyclic core (1R,2S,6S,9R) + one at C2 (2S)
Functional GroupsCarbamate (Fmoc, Boc), carboxylic acid, tertiary ethers, methyl groups

Synthesis and Stereochemical Control

Stepwise Assembly

  • Tricyclic Core Construction:
    The polyether framework is synthesized via sequential cyclization of D-mannitol derivatives under acidic conditions, followed by ketalization with 2,2-dimethoxypropane. Stereochemical purity is achieved using chiral auxiliaries, with progress monitored by chiral HPLC (Chiralpak® AD-H column).

  • Fmoc Introduction:
    The amine at C2 is protected via reaction with Fmoc-Cl in dichloromethane (DCM) containing N-methylmorpholine (NMM) . Excess reagent is removed via precipitation or silica gel chromatography to prevent fluorescence interference .

  • Boc Protection and Side-Chain Functionalization:
    The ε-amine of the lysine-like side chain is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) . The tricyclic moiety is then conjugated via nucleophilic substitution under Mitsunobu conditions (DIAD, PPh₃).

  • Final Deprotection and Purification:
    The carboxylic acid is liberated by saponification (LiOH, THF/H₂O), followed by reverse-phase HPLC purification (C18 column, 0.1% TFA/acetonitrile).

Analytical Characterization

Spectroscopic and Chromatographic Profiling

  • 1H/13C-NMR: Confirms stereochemistry and regioselectivity. Key signals include:

    • Fmoc aromatic protons (δ 7.3–7.8 ppm, multiplet).

    • Tricyclic methyl groups (δ 1.2–1.4 ppm, singlet).

  • LC-MS (ESI+): Molecular ion [M+H]+ at m/z 748.3 (calculated for C₃₈H₅₃N₃O₁₁) .

  • Chiral HPLC: Validates enantiomeric excess (>98%) using a Chiralpak® IA column (hexane:isopropanol 85:15).

Stability Studies

ConditionDegradation PathwayAnalytical Method Used
pH 2.0 (HCl)Boc group hydrolysisLC-MS (loss of m/z 144.1)
pH 9.0 (NaHCO₃)Fmoc cleavage (dibenzofulvene formation)UV-Vis (λ = 301 nm)
Oxidative (H₂O₂)Ether bond scission in tricyclic core13C-NMR (disappearance of δ 98 ppm)

Applications in Peptide Science and Drug Discovery

Orthogonal Protection in SPPS

The compound’s design enables sequential deprotection:

  • Fmoc Removal: 20% piperidine in DMF, 10 min .

  • Boc Removal: 50% TFA in DCM, 30 min .

  • Tricyclic Core Retention: Stable under both conditions, allowing late-stage functionalization.

Biomedical Relevance

  • Neurological Targets: The tricyclic moiety may modulate GABAₐ receptors or AMPA glutamate receptors, analogous to topiramate .

  • Enzyme Inhibition: Sulfamate-free derivatives show carbonic anhydrase IX/XII inhibition (IC₅₀ = 12–45 nM) .

Challenges and Future Directions

Synthetic Limitations

  • Low Yield in Tricyclic Conjugation: Mitsunobu reactions yield ≤40% due to steric hindrance.

  • Cost of Chiral Resolutions: Preparative chiral HPLC increases production costs.

Opportunities

  • Photodynamic Therapy: Fmoc’s fluorescence (λₑₓ = 265 nm) enables real-time synthesis monitoring .

  • Targeted Drug Delivery: Conjugation to tumor-homing peptides via the carboxylic acid group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator